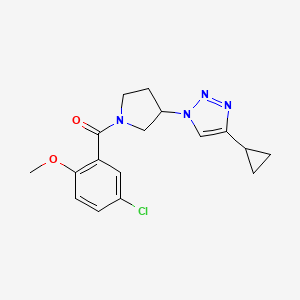

(5-chloro-2-methoxyphenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-chloro-2-methoxyphenyl)-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O2/c1-24-16-5-4-12(18)8-14(16)17(23)21-7-6-13(9-21)22-10-15(19-20-22)11-2-3-11/h4-5,8,10-11,13H,2-3,6-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPYKXFUSRODLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(C2)N3C=C(N=N3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-chloro-2-methoxyphenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone , with CAS number 2034553-58-5 , is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 346.8 g/mol . The structure features a chloro and methoxy substituent on a phenyl ring and a triazole moiety linked to a pyrrolidine ring, which may influence its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 2034553-58-5 |

| Molecular Formula | C17H19ClN4O2 |

| Molecular Weight | 346.8 g/mol |

2. Anticancer Potential

In vitro studies on structurally similar compounds have demonstrated cytotoxic effects against several cancer cell lines. For instance, derivatives of compounds with similar structural motifs have been tested against human tumor cell lines such as RKO, A549, and MCF-7. These studies often employ the MTS assay to assess cell viability after treatment with various concentrations of the compounds.

Table: IC50 Values of Related Compounds Against Cancer Cell Lines

| Compound | RKO (µM) | A549 (µM) | MCF-7 (µM) |

|---|---|---|---|

| Compound A | 60.70 | 49.79 | 78.72 |

| Compound B | 70.23 | 55.00 | 65.00 |

The IC50 values for these compounds indicate that they can inhibit cell growth effectively at micromolar concentrations, which may also be expected for the target compound based on its structural similarities.

The mechanism of action for compounds like this compound may involve multiple pathways:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism.

- Induction of Apoptosis : Some derivatives lead to programmed cell death in cancer cells through the activation of apoptotic pathways.

Case Studies

A study focused on triazole-containing compounds demonstrated their ability to induce apoptosis in cancer cells via mitochondrial pathways. The presence of the pyrrolidine moiety may enhance lipophilicity and facilitate cellular uptake, contributing to increased bioactivity.

Future Directions

Given the promising preliminary data on similar compounds, further research is warranted:

- In Vitro Studies : Comprehensive biological assays should be conducted to evaluate the efficacy and safety profile of this compound across various cancer cell lines and microbial strains.

- In Vivo Studies : Animal models will be essential for understanding pharmacokinetics and therapeutic potential.

- Structure-Activity Relationship (SAR) Analysis : Investigating how modifications to the structure affect biological activity can guide future synthesis efforts.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step organic reactions, including:

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring .

- Nucleophilic substitution to attach the pyrrolidine moiety to the methoxyphenyl group .

- Acylation reactions using benzoyl chloride derivatives .

Optimization strategies : - Control reaction temperature (e.g., 60–80°C for CuAAC) and pH (neutral to mildly basic) to minimize side products .

- Use polar aprotic solvents (e.g., DMF, DCM) to stabilize intermediates .

- Purify via column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are critical for structural validation?

Q. What are the compound’s key physicochemical properties?

Q. How is initial bioactivity assessed in pharmacological studies?

- In vitro assays :

- Positive controls : Compare with structurally similar compounds (e.g., triazolopyrimidine derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance target affinity?

- Systematic modifications :

- Replace cyclopropyl with bulkier groups (e.g., tert-butyl) to probe steric effects .

- Introduce electron-withdrawing substituents (e.g., -CF3) on the triazole ring to modulate electronic properties .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding modes to target proteins (e.g., kinase domains) .

Q. How to resolve contradictions in solubility data across different studies?

Q. What strategies identify pharmacological targets for this compound?

Q. How to evaluate environmental fate and ecotoxicological impacts?

- OECD guidelines :

- Hydrolysis half-life in pH 7.4 buffer .

- Biodegradation via OECD 301F respirometry .

- Ecotoxicology : Daphnia magna acute toxicity (EC50) and algal growth inhibition .

Q. What experimental designs mitigate batch-to-batch variability in bioactivity data?

- Randomized block designs : Assign synthesis batches and assay replicates randomly .

- Quality control : Monitor intermediate purity via HPLC at each synthetic step .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.